2-hydroxy-N,N-dimethyl-3-(2-(1-(5-methylfuran-2-yl)propylamino)-3,4-dioxocyclobut-1-enylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Navarixin is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final product. Industrial production methods for navarixin involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Navarixin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Navarixin has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the CXCR2 receptor and its role in various biological processes. In biology, navarixin is used to investigate the role of CXCR2 in inflammation and immune response. In medicine, navarixin has been explored as a potential therapeutic agent for treating inflammatory diseases and cancers. In industry, navarixin is used in the development of new drugs targeting the CXCR2 receptor .
Mechanism of Action
Navarixin exerts its effects by binding to and inhibiting the activation of the CXCR2 receptor. This inhibition prevents the receptor from interacting with its ligands, thereby blocking the downstream signaling pathways involved in inflammation and tumor progression. The molecular targets of navarixin include the CXCR2 receptor and its associated signaling molecules .
Comparison with Similar Compounds
Navarixin is unique among CXCR2 antagonists due to its high potency and bioavailability. Similar compounds include other CXCR2 antagonists such as SCH-527123 and MK-7123. navarixin’s unique chemical structure and mechanism of action make it a valuable tool for studying the CXCR2 receptor and its role in various diseases .
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-hydroxy-N,N-dimethyl-3-[[2-[1-(5-methylfuran-2-yl)propylamino]-3,4-dioxocyclobuten-1-yl]amino]benzamide |
InChI |
InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3 |
InChI Key |
RXIUEIPPLAFSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.